molecular formula C13H23NO3 B2885990 Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 1909337-72-9

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B2885990
CAS No.: 1909337-72-9
M. Wt: 241.331
InChI Key: WDPCWAUAPKJGQB-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS 1909337-72-9) is a spirocyclic chemical compound offered as a valuable building block for research and development purposes. Its molecular formula is C 13 H 23 NO 3 and it has a molecular weight of approximately 241.33 g/mol . The structure features a Boc (tert-butoxycarbonyl) protecting group, which is widely used in organic synthesis, particularly in the protection of amines . The presence of a hydroxy group on the spiro[4.4]nonane scaffold makes it a versatile intermediate for further chemical modification and exploration in medicinal chemistry. While this specific compound's applications are not detailed in the available literature, spirocyclic scaffolds analogous to this structure are of significant interest in pharmaceutical research. For instance, similar 1-azaspiro[4.4]nonane derivatives have been investigated as potent arginase inhibitors . Arginase is a metalloenzyme implicated in a range of diseases, including cardiovascular disorders, neurodegeneration, and cancer, as it plays a key role in the immune-suppressive tumor microenvironment . Inhibiting arginase can help restore T-cell function and is a promising strategy in immuno-oncology. Researchers can utilize this compound as a key synthetic precursor for developing novel therapeutic agents. It is supplied with a minimum purity of 95% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-6-10(15)13(14)7-4-5-8-13/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPCWAUAPKJGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.

Scientific Research Applications

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The position and nature of substituents on the spirocyclic framework critically influence physicochemical properties and biological activity. Key analogs are compared below:

Table 1: Structural and Functional Comparison of Spirocyclic Analogs
Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight Physical State Key Properties/Applications References
tert-Butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (Target) 4 -OH C₁₃H₂₃NO₃ 241.33 Oil* Drug intermediate; hydrogen bonding donor
tert-Butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate 7 -OH C₁₃H₂₃NO₃ 241.33 Not specified Altered pharmacokinetics due to OH position
tert-Butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate 4 -NH₂ C₁₃H₂₄N₂O₂ 240.34 Solid Enhanced nucleophilicity; API intermediate
tert-Butyl 1-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate 1 (2-azaspiro) -OH C₁₂H₂₁NO₃ 227.30 Oil Different nitrogen positioning; synthetic versatility
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate 7 -S- C₁₁H₁₉NO₂S 229.34 White powder Sulfur enhances lipophilicity; mp 69–70°C
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate 1,7 -N- C₁₂H₂₂N₂O₂ 226.32 Not specified Dual nitrogen sites for metal coordination

*Assumed based on similar spirocyclic esters in (e.g., compound 4y is an oil) .

Key Differences and Implications

Hydroxyl vs. Amino Substituents: The 4-hydroxy derivative participates in hydrogen bonding, improving solubility and target engagement . In contrast, the 4-amino analog (C₁₃H₂₄N₂O₂) exhibits higher basicity (pKa ~9–10), making it suitable for salt formation and prodrug strategies .

Ring Heteroatoms: The 7-thia analog (C₁₁H₁₉NO₂S) replaces a carbon with sulfur, increasing electron density and oxidation resistance. This modification may enhance blood-brain barrier penetration in CNS-targeted therapies .

Diaza vs. Monoaza Systems: 1,7-Diazaspiro derivatives (e.g., C₁₂H₂₂N₂O₂) enable chelation with metal ions or acidic residues in enzyme active sites, as seen in PARP-1 inhibitors .

Spiro Ring Size: Compounds like tert-butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (C₁₁H₂₁NO₂S) feature a larger 4.5-membered ring, reducing ring strain compared to 4.4 systems, which may improve synthetic yields .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection. A key step is the formation of the spirocyclic core via intramolecular cyclization under basic conditions. For example, sodium hydride in tetrahydrofuran (THF) facilitates cyclization of tert-butyl 4-methylenepiperidine-1-carboxylate derivatives, yielding the spirocyclic structure . Optimizing reaction time and temperature (e.g., 0–25°C for 12–24 hours) is critical for achieving >70% yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^{13}C NMR spectra identify key signals, such as the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for 13^{13}C) and the spirocyclic nitrogen (δ ~3.5–4.0 ppm for 1^1H) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the spirocyclic system .
  • IR spectroscopy : Hydroxyl (O–H stretch at ~3200–3500 cm1^{-1}) and carbonyl (C=O at ~1700 cm1^{-1}) groups confirm functional groups .

Q. What purification techniques are recommended for isolating this compound?

  • Column chromatography : Preferred for removing unreacted starting materials and byproducts using silica gel and ethyl acetate/hexane mixtures .
  • Recrystallization : Ethanol/water systems yield high-purity crystals, especially for crystallographic studies .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., diastereomers) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance cyclization efficiency compared to non-polar solvents .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) reduce side reactions during Boc protection/deprotection steps .
  • Temperature control : Lower temperatures (0–10°C) minimize decomposition of heat-sensitive intermediates .

Table 1 : Comparison of Reaction Conditions and Yields

SolventCatalystTemperature (°C)Yield (%)Purity (%)
THFNone256592
DMFPd/C107895
EthanolNaH07297

Q. How can contradictory spectral data (e.g., NMR signal splitting) be resolved?

Signal splitting often arises from conformational flexibility or diastereomerism. Strategies include:

  • Variable-temperature NMR : Cooling to −40°C slows ring inversion, simplifying splitting patterns .
  • COSY and NOESY : Correlate proton-proton interactions to assign stereochemistry and confirm spirocyclic rigidity .
  • Computational modeling : Density Functional Theory (DFT) predicts 1^1H chemical shifts, aiding peak assignment .

Q. What computational methods predict biological interactions of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like sigma receptors (docking scores ≤−8 kcal/mol suggest strong affinity) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR : Correlates substituent effects (e.g., hydroxyl vs. amino groups) with bioactivity .

Table 2 : Predicted Binding Affinities for Common Targets

TargetDocking Score (kcal/mol)Binding Site Residues
Sigma-1 receptor−8.5Tyr103, Glu172
CYP3A4−6.2Phe304, Arg372

Q. How can byproducts from synthesis be identified and mitigated?

  • LC-MS : Identifies common byproducts (e.g., open-chain amines or over-oxidized species) via m/z ratios .
  • Mechanistic studies : Quenching reactions at intermediate stages isolates intermediates for analysis .
  • Additive screening : Scavengers like molecular sieves absorb water, preventing hydrolysis of the Boc group .

Q. What strategies improve stereochemical control during synthesis?

  • Chiral auxiliaries : (R)- or (S)-Proline derivatives enforce enantioselective cyclization .
  • Asymmetric catalysis : Ru-BINAP complexes induce >90% enantiomeric excess in spirocyclic systems .
  • Crystallization-induced diastereomer resolution : Selective precipitation of one diastereomer using chiral solvents .

Methodological Notes

  • Safety protocols : Store at −20°C under inert gas (N2_2) to prevent degradation. Use PPE (gloves, goggles) during handling due to unknown acute toxicity .
  • Data validation : Cross-validate spectral assignments with synthetic intermediates (e.g., tert-butyl 4-amino derivatives) .

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